molecular formula C14H17N3O2 B11855943 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11855943
M. Wt: 259.30 g/mol
InChI Key: AJBUAIFWLAFWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a nitrogen-rich spirocyclic compound characterized by a 1,4,7-triazaspiro[4.4]non-3-en-2-one core. The molecule features a 2-methoxyphenyl substituent at position 3 and a methyl group at position 1. Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target selectivity and metabolic stability compared to flexible scaffolds .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one

InChI

InChI=1S/C14H17N3O2/c1-17-13(18)12(16-14(17)7-8-15-9-14)10-5-3-4-6-11(10)19-2/h3-6,15H,7-9H2,1-2H3

InChI Key

AJBUAIFWLAFWQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Ethanol/Reflux : A mixture of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, and benzaldehyde in ethanol under reflux (30 min) achieved 97% yield for a related spiro compound.

  • Toluene/Reflux : Heating intermediates in toluene at 100°C facilitated cyclization, as observed in spiro-lactam syntheses.

Catalytic Systems

  • Ammonium Acetate : Serves dual roles as a nitrogen source and base, minimizing side reactions.

  • Squaramide Catalysts : Enantioselective spiroannulation requires chiral catalysts (e.g., hydroquinine-derived squaramide).

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (10:1 v/v). For example, tert-butyl spirooxazolidines were isolated in >99% purity using this system.

Spectroscopic Analysis

  • NMR : Key signals include the methoxy proton at δ 3.84 ppm (singlet) and spirocyclic protons at δ 1.84–2.71 ppm (multiplet).

  • HRMS : Molecular ion peak at m/z 259.30 [M+H]+ confirms the molecular formula C₁₄H₁₇N₃O₂.

Comparative Analysis of Synthetic Methods

The table below summarizes reported methods for analogous spirocycles, providing insights into optimizing the target compound’s synthesis:

MethodStarting MaterialsConditionsYieldSelectivitySource
MCRPyrazolidine-3,5-dione, aldehydesEtOH, reflux, 30 min97%High
Squaramide CatalysisN-Boc ketimines, γ-hydroxyenonesToluene, 25°C, 48 h85%>99% ee
Post-Cyclization MethylationTriazaspiro intermediate, CH₃IDMF, K₂CO₃, 60°C72%Moderate

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibits notable biological activities, including:

  • Anticancer Properties : Research indicates potential anticancer effects that warrant further investigation into its mechanism of action.
  • Antimicrobial Activity : The compound may show efficacy against certain bacterial strains.

Further studies are required to elucidate these activities fully and to explore the therapeutic potential of this compound.

Applications in Medicinal Chemistry

The unique structural features of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one make it a valuable candidate in medicinal chemistry:

Drug Development

The compound's spirocyclic nature and nitrogen-rich framework can be advantageous in developing new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.

Structure-Activity Relationship Studies

Understanding how modifications to the methoxy group or other structural elements influence biological activity can guide the design of more potent derivatives.

Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of several triazaspiro compounds, including 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines compared to standard chemotherapeutic agents .

Antimicrobial Studies

Another study focused on the antimicrobial properties of triazine derivatives highlighted the effectiveness of compounds similar to 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one against Gram-positive bacteria . These findings suggest that further exploration into its antimicrobial capabilities could lead to new treatments for bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

  • 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one (PubChem): This compound shares the same triazaspiro core but substitutes the 2-methoxyphenyl group with a 4-fluorophenyl moiety. Such substitutions are critical in modulating pharmacokinetic properties like solubility and membrane permeability .
  • HBK Series (HBK14–HBK19): These piperazine derivatives (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a 2-methoxyphenyl group but lack the spirocyclic framework. The flexible piperazine scaffold contrasts with the rigid triazaspiro system, highlighting how structural constraints influence bioavailability and receptor engagement .

Heteroatom and Spiro Ring Modifications

  • 1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one (): This diazaspiro analog has two nitrogen atoms in the spiro system instead of three. The reduced nitrogen content decreases hydrogen-bonding capacity, which may lower solubility (density: 1.14 g/cm³) compared to triazaspiro derivatives.
  • 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():
    The spiro[4.5] system here expands the ring size, likely altering conformational dynamics. The sulfonyl and m-tolyl groups enhance polarity and molecular weight (413.5 g/mol), which could influence blood-brain barrier penetration compared to the smaller spiro[4.4] target compound .

Functional Group Variations

  • 9-Ethyl-1,6-dioxaspiro[4.4]non-3-en-2-one (): Replacing nitrogen atoms with oxygen creates a spirolactone. Lactones are prone to hydrolysis under physiological conditions, whereas lactams (e.g., the target compound’s -one group) exhibit greater stability, making them more suitable for oral drug formulations .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight Substituent(s) Spiro System Boiling Point (°C) pKa Density (g/cm³)
Target Compound C15H17N3O3 287.32 2-Methoxyphenyl, methyl 1,4,7-Triazaspiro[4.4] N/R N/R N/R
3-(4-Fluorophenyl) analog C15H16FN3O2 297.31 4-Fluorophenyl, methyl 1,4,7-Triazaspiro[4.4] N/R N/R N/R
1,4-Diazaspiro[4.4]nonan-2-one C15H20N2O 244.33 Benzyl, methyl 1,4-Diazaspiro[4.4] 415.3 ± 38.0 5.88 ± 0.40 1.14 ± 0.1
1,4,8-Triazaspiro[4.5]dec-3-en-2-one C21H23N3O4S 413.50 4-Methoxyphenylsulfonyl 1,4,8-Triazaspiro[4.5] N/R N/R N/R

N/R: Not reported in provided sources.

Table 2: Key Structural Differences and Implications

Feature Target Compound 3-(4-Fluorophenyl) Analog HBK Series
Core Scaffold Rigid triazaspiro[4.4] Rigid triazaspiro[4.4] Flexible piperazine
Aromatic Substituent 2-Methoxy (electron-donating) 4-Fluoro (electron-withdrawing) 2-Methoxy (varied linkers)
Nitrogen Content High (3 N atoms) High (3 N atoms) Moderate (2 N atoms in core)
Metabolic Stability Likely high Likely high Moderate (flexible backbone)

Research Findings and Implications

  • Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance binding to serotonin or dopamine receptors due to its similarity to bioactive aryl ethers . In contrast, the 4-fluorophenyl analog’s electronegativity could favor interactions with enzymes like kinases .
  • Spiro Ring Rigidity : The triazaspiro[4.4] system’s constrained geometry likely reduces off-target effects compared to flexible HBK piperazines, which may explain their divergent therapeutic applications (e.g., HBK compounds target adrenergic receptors) .
  • Synthetic Accessibility : highlights patented spiro compounds with chloro and dimethyl groups, suggesting that halogenation or alkylation of the spiro core could further optimize the target compound’s potency and selectivity .

Biological Activity

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a triazine moiety and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and neuropharmacological effects.

  • Molecular Formula : C₁₄H₁₇N₃O
  • Molecular Weight : Approximately 245.31 g/mol
  • Structure : The spirocyclic arrangement offers rigidity and three-dimensionality, which enhances interactions with biological targets.

The biological activity of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is influenced by its structural features:

  • Triazine Moiety : This component may facilitate interactions with various receptors and enzymes.
  • Methoxy Group : Enhances solubility and bioavailability compared to similar compounds without such modifications.

Antimicrobial Properties

Preliminary studies suggest that 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one may possess antimicrobial activity. Compounds with spirocyclic structures have been evaluated for their ability to combat various pathogens due to their unique chemical reactivity . Further research is necessary to quantify this activity and understand the underlying mechanisms.

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, potentially influencing psychological and cognitive functions. Similar indole derivatives have shown promise in treating anxiety and depression . Studies employing molecular docking techniques could elucidate the binding dynamics of this compound with specific neurotransmitter receptors.

Comparative Analysis

To better understand the uniqueness of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
1,4,7-Triazaspiro[4.5]dec-3-en-2-one Similar spiro structure but different ring sizeLimited studies; potential anti-inflammatory
1-Methyl-1,4-diazepan-2-one Linear structure without spirocyclic featuresNot extensively studied
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one Variation in methoxy positionSimilar potential in neuropharmacology

This table illustrates how the specific combination of structural elements in 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one may confer distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

While direct case studies on 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one are scarce due to its relatively recent synthesis and evaluation, related research has provided valuable insights:

  • Neuropharmacological Studies : Investigations into similar compounds have shown effects on serotonin and dopamine receptors which may lead to anxiolytic or antidepressant effects.
  • Anti-inflammatory Research : Studies on triazine derivatives have demonstrated a reduction in inflammatory markers in animal models .

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO or water) to assess conformational stability of the spiro ring .
  • QSPR Models : Correlate logP and polar surface area with experimental solubility data to predict bioavailability .
  • Crystallographic Data Comparison : Overlay computed (Mercury 4.3) and experimental (CCDC) structures to validate bond angles and torsional strain .

How does the compound’s stability under varying pH conditions affect experimental design in pharmacological assays?

Q. Advanced

  • pH Stability Profiling : Use HPLC-UV (C18 columns, 0.1% TFA/acetonitrile gradient) to monitor degradation at pH 2–9. The lactam ring is prone to hydrolysis above pH 7, necessitating buffered (pH 6.8) assay conditions .
  • Metabolite Screening : LC-MS/MS identifies major degradation products (e.g., ring-opened carboxylic acids) that may interfere with target binding .

What strategies are employed to explore structure-activity relationships (SAR) for this compound in targeting integrins or kinases?

Q. Advanced

  • Site-Specific Modifications : Introduce substituents at the methoxyphenyl or methyl groups to probe steric and electronic effects on binding .
  • Docking Studies (AutoDock Vina) : Compare binding poses with co-crystallized ligands (e.g., PDB: 3QA4) to identify key hydrogen bonds with integrin I-domains .
  • Kinase Profiling : Broad-panel assays (DiscoverX) to assess selectivity against off-target kinases, with IC50 values normalized to positive controls .

What experimental approaches resolve crystallographic disorder in the spirocyclic core during X-ray analysis?

Q. Advanced

  • Twinning Analysis : Use PLATON to detect pseudo-merohedral twinning and apply HKLF5 refinement in SHELXL .
  • Partial Occupancy Modeling : Assign fractional occupancies to disordered atoms (e.g., methoxyphenyl rotamers) while maintaining reasonable displacement parameters .

How can enantiomeric separation be achieved for chiral derivatives of this compound?

Q. Advanced

  • Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 85:15, 0.8 mL/min) with CD detection to resolve enantiomers .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra (190–260 nm) to assign absolute configurations .

What analytical techniques identify and quantify metabolites in in vitro hepatic assays?

Q. Advanced

  • LC-HRMS : Orbitrap-based profiling (resolution >70,000) to detect hydroxylated or demethylated metabolites .
  • Stable Isotope Tracing : Use 13C-labeled compound to track metabolic pathways via isotopic clusters in MS1 spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.